molecular formula C18H22N2O5 B5684886 N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide

N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5684886
M. Wt: 346.4 g/mol
InChI Key: WLACQLOJUITMQL-UHFFFAOYSA-N
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Description

N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as HEC-C, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties.

Scientific Research Applications

N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been investigated for its potential use as an anti-inflammatory and anti-oxidant agent. Additionally, N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide has been studied for its neuroprotective effects and its ability to improve cognitive function.

Mechanism of Action

The exact mechanism of action of N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to activate the caspase-dependent apoptotic pathway in cancer cells, leading to cell death. It also inhibits the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to modulate the activity of various enzymes involved in oxidative stress and neurodegeneration.
Biochemical and Physiological Effects:
N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide induces apoptosis and inhibits cell proliferation. It also modulates the expression of various genes involved in cell cycle regulation and DNA repair. Inflammation and oxidative stress are also reduced by N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide through its inhibitory effects on NF-κB and modulation of various enzymes involved in oxidative stress. N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its purity and yield can be optimized through various purification techniques. N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to exhibit potent anti-cancer and anti-inflammatory activity, making it a useful tool for investigating these pathways. However, N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide also has limitations, such as its potential toxicity and lack of specificity for certain targets. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide and its potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide derivatives with increased potency and specificity for certain targets. Additionally, further studies are needed to investigate the potential use of N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide in combination with other anti-cancer and anti-inflammatory agents. The neuroprotective effects of N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide also warrant further investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the potential use of N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide as a therapeutic agent in clinical trials should be explored.
Conclusion:
N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has been widely studied for its potential therapeutic properties, particularly in the fields of cancer research, inflammation, and neurodegeneration. Its mechanism of action is not fully understood, but it is believed to exert its effects through multiple pathways. N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide has several advantages for use in lab experiments, but also has limitations that should be considered. Future research on N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide should focus on the development of more potent and specific derivatives, investigation of its potential use in combination with other agents, and exploration of its therapeutic potential in clinical trials.

Synthesis Methods

N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide is synthesized through a multi-step process that involves the reaction of 4-hydroxycoumarin with hexanoyl chloride, followed by the reaction of the resulting product with ethylenediamine. The final product is obtained through the reaction of the intermediate product with 2,2-dimethoxypropane and hydrochloric acid. The purity and yield of N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide can be optimized through various purification techniques, such as column chromatography and recrystallization.

properties

IUPAC Name

N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-2-3-4-9-14(21)19-10-11-20-17(23)15-16(22)12-7-5-6-8-13(12)25-18(15)24/h5-8,22H,2-4,9-11H2,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLACQLOJUITMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NCCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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